molecular formula C14H18BrN3O4 B035012 Penbfa CAS No. 100037-00-1

Penbfa

Cat. No. B035012
M. Wt: 372.21 g/mol
InChI Key: DBWAFIOKIWKATM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as benzofurans and is also known as 2,3-dihydrobenzofuran-7-carboxylic acid. Penbfa is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of Penbfa is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase the release of dopamine in certain regions of the brain, which may be responsible for its antipsychotic effects.

Biochemical And Physiological Effects

Penbfa has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its antipsychotic effects. It has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Penbfa in laboratory experiments is its ability to modulate the dopamine system in the brain. This makes it a valuable tool compound in the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using Penbfa is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the use of Penbfa in scientific research. One potential application is in the development of new drugs for the treatment of schizophrenia and other psychiatric disorders. Penbfa has also been shown to have potential as a tool compound for studying the mechanisms of action of various drugs and their effects on the brain. Additionally, further research is needed to fully understand the mechanism of action of Penbfa and its potential therapeutic applications.
Conclusion:
In conclusion, Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It has been used as a tool compound in the development of new drugs and as a model compound for studying the mechanisms of action of various drugs. Penbfa has several biochemical and physiological effects, including anxiolytic and antidepressant effects. While there are limitations to its use, Penbfa has several potential future applications in scientific research.

Synthesis Methods

The synthesis of Penbfa is a complex process that involves several steps. The most common method for synthesizing Penbfa is through a reaction between 2,3-dihydrobenzofuran and chloroacetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Penbfa has been used extensively in scientific research due to its unique properties. It has been used as a tool compound in the development of new drugs, particularly in the field of antipsychotic drugs. Penbfa has also been used as a model compound for studying the mechanisms of action of various drugs and their effects on the brain.

properties

CAS RN

100037-00-1

Product Name

Penbfa

Molecular Formula

C14H18BrN3O4

Molecular Weight

372.21 g/mol

IUPAC Name

(E)-3-(4-bromo-5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C14H18BrN3O4/c15-12-10-11(22-14(12)18(20)21)4-5-13(19)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,19)/b5-4+

InChI Key

DBWAFIOKIWKATM-SNAWJCMRSA-N

Isomeric SMILES

C1CCN(CC1)CCNC(=O)/C=C/C2=CC(=C(O2)[N+](=O)[O-])Br

SMILES

C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br

Canonical SMILES

C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br

synonyms

N-(2-N-piperidinylethyl)-beta-(5-nitro-4-bromo-2-furyl)acrylamide
PENBFA

Origin of Product

United States

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